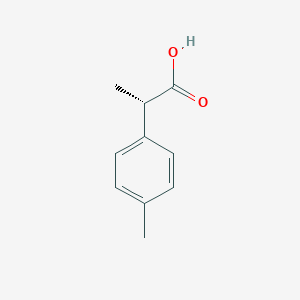

(S)-2-(4-Methylphenyl)propionic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOFXPLHVSIHS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290980 | |

| Record name | (S)-2-(4-Methylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124709-72-4 | |

| Record name | (S)-2-(4-Methylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124709-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenyl)propionic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-Methylphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-(4-Methylphenyl)propionic acid physical properties

An In-depth Technical Guide on the Physical Properties of (S)-2-(4-Methylphenyl)propionic acid

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-(4-Methylphenyl)propionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data on the compound's fundamental identifiers, physicochemical properties, and detailed experimental protocols for their determination.

Compound Identification

(S)-2-(4-Methylphenyl)propionic acid is a chiral carboxylic acid. Below is a summary of its key identifiers.

| Identifier | Value | Citation(s) |

| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | [1] |

| Synonyms | (+)-2-(4-Methylphenyl)propionic acid, (S)-2-(p-Tolyl)propanoic acid | [1] |

| CAS Number | 124709-72-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Chemical Structure | O=C(O)--INVALID-LINK--C1=CC=C(C)C=C1 | [2] |

Physical Properties

The quantitative physical properties are summarized in the table below. It is important to note that while the target compound is the (S)-enantiomer, much of the publicly available experimental data corresponds to the racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid (CAS Number: 938-94-3). Pure enantiomers share identical physical properties such as melting point, boiling point, and solubility with each other. However, racemic mixtures can have different melting points and are optically inactive.

| Physical Property | Value | Remarks | Citation(s) |

| Melting Point | 37-42 °C | This is the experimentally determined range for the racemic mixture. The melting point of the pure (S)-enantiomer is expected to be a sharp, single value. | [3][4][5] |

| Boiling Point | ~231.7 °C | This is a rough estimate for the racemic mixture. | [3][4] |

| Optical Rotation | Dextrorotatory (+) | A specific rotation value for the (S)-enantiomer is not readily available in the cited literature, but it is identified by the synonym "(+)-2-(4-Methylphenyl)propionic acid". | [1] |

| pKa | 4.44 ± 0.10 | This is a predicted value. | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol. | This is a qualitative assessment for the racemic mixture. | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, marking the temperature at which the substance begins to melt to the temperature at which it is completely liquid. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube.

-

Glass capillary tubes (sealed at one end).

-

Calibrated thermometer.

-

-

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is loaded into a glass capillary tube to a height of 2.5-3.5 mm and packed tightly.

-

Initial Determination: A rapid heating of the sample is performed to establish an approximate melting point.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 5°C below the estimated melting point. The heating rate is then reduced to about 1-2°C per minute.

-

Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which the entire sample is liquid (clear point) are recorded.

-

Verification: The procedure is repeated at least twice to ensure consistent and reproducible results.

-

Optical Rotation Determination (Polarimetry)

Optical rotation is a critical measure for chiral molecules, indicating the direction and magnitude to which a substance rotates the plane of polarized light.

-

Apparatus:

-

Polarimeter.

-

Polarimeter sample cell (cuvette) of a known path length (typically 1 dm).

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source.

-

Volumetric flasks and analytical balance.

-

-

Protocol:

-

Solution Preparation: A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol, ethanol) to achieve a known concentration (c, in g/100 mL).

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent) to set the zero point.

-

Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path.

-

Angle Measurement: The observed angle of rotation (α) is measured by rotating the analyzer until the field of view is uniformly illuminated.

-

Specific Rotation Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is a fundamental physical property.

-

Apparatus:

-

Small test tubes.

-

Vortex mixer or shaker.

-

Calibrated pipettes.

-

-

Protocol:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.

-

The mixture is vigorously agitated after each addition.

-

The substance is classified as soluble if it fully dissolves. If not, it is classified based on the degree of dissolution (e.g., slightly soluble, insoluble).

-

For acidic compounds like (S)-2-(4-Methylphenyl)propionic acid, solubility is also tested in aqueous base solutions (e.g., 5% NaOH, 5% NaHCO₃) where it is expected to be soluble due to salt formation.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

-

Apparatus:

-

Calibrated pH meter with an electrode.

-

Burette.

-

Magnetic stirrer and stir bar.

-

Beaker or titration vessel.

-

-

Protocol:

-

Solution Preparation: A solution of the acid with a known concentration (e.g., 1 mM) is prepared in water or a suitable solvent mixture.

-

Titration Setup: The solution is placed in the titration vessel with the pH electrode and a magnetic stir bar. The setup is purged with an inert gas like nitrogen to remove dissolved CO₂.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

-

Visualizations

The following diagram illustrates a typical workflow for determining the optical rotation of a chiral compound using a polarimeter.

Caption: Workflow for determining specific rotation via polarimetry.

References

An In-depth Technical Guide to (S)-2-(4-Methylphenyl)propionic acid (CAS: 124709-72-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Methylphenyl)propionic acid, also known as (S)-2-(p-Tolyl)propanoic acid, is a chiral carboxylic acid belonging to the arylpropionic acid class of compounds. This class is of significant interest in the pharmaceutical industry, with many of its members being potent non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is often stereospecific, with the (S)-enantiomer typically exhibiting the desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis, purification, and potential biological evaluation of (S)-2-(4-Methylphenyl)propionic acid, intended to aid researchers in its further investigation and application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(4-Methylphenyl)propionic acid is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of (S)-2-(4-Methylphenyl)propionic acid

| Property | Value | Reference |

| CAS Number | 124709-72-4 | N/A |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | N/A |

| Synonyms | (S)-2-(p-Tolyl)propanoic acid, (+)-2-(4-Methylphenyl)propionic acid | N/A |

| Appearance | Off-White to Light Yellow Solid or Liquid | [1] |

| Purity | >97.0% (HPLC) | [1] |

Synthesis and Purification

The synthesis of (S)-2-(4-Methylphenyl)propionic acid typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic 2-(4-Methylphenyl)propionic acid

A common synthetic route to the racemic compound is outlined below. This multi-step synthesis starts from readily available commercial reagents.

Experimental Protocol: Synthesis of Racemic 2-(4-Methylphenyl)propionic acid

This synthesis involves four main steps starting from p-xylene.[2]

-

Chlorination of p-Xylene: p-Xylene is chlorinated to yield p-methylbenzyl chloride (Compound I).

-

Cyanation: Compound I undergoes a cyanation reaction to form p-methylbenzyl cyanide (Compound II).

-

Methylation: Compound II is methylated to produce 2-(4-methylphenyl)propionitrile (Compound III).

-

Hydrolysis and Acidification: Finally, Compound III is subjected to hydrolysis and acidification to yield the target racemic 2-(4-methylphenyl)propionic acid (Compound IV). A yield of 92% with an HPLC purity of 98% has been reported for the final step.[3]

Chiral Resolution of (S)-2-(4-Methylphenyl)propionic acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

A general strategy for developing a chiral HPLC method for 2-arylpropionic acids involves screening different chiral stationary phases (CSPs) and mobile phases.[4]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns such as Chiralcel OD-H and Chiralpak AD are often effective.[4] The Whelk-O 1 column has also been successfully used for the resolution of arylpropionic acids like naproxen, ibuprofen, and ketoprofen.[4]

-

Mobile Phase Screening (Normal Phase):

-

A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.[4]

-

For acidic compounds like the target molecule, the addition of a small amount of trifluoroacetic acid (0.1% v/v) to the mobile phase is recommended to improve peak shape and resolution.[4]

-

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is typically used.

Determination of Enantiomeric Excess

The enantiomeric purity of the final product can be determined using chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Experimental Protocol: NMR Determination of Enantiomeric Excess

-

Sample Preparation: Dissolve a known amount of the (S)-2-(4-Methylphenyl)propionic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of Chiral Solvating Agent (CSA): Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

-

NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The CSA will form diastereomeric complexes with the (R) and (S) enantiomers, leading to the splitting of characteristic proton signals (e.g., the α-methyl or aromatic protons).

-

Integration and Calculation: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Biological Activity and Mechanism of Action

Arylpropionic acids are well-established as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The (S)-enantiomer is generally the more active inhibitor.

Table 2: Biological Activity Data

| Target | IC₅₀ (μM) | Assay | Reference |

| COX-1 | Data not available | in vitro enzyme assay | N/A |

| COX-2 | Data not available | in vitro enzyme assay | N/A |

Note: Despite a comprehensive literature search, specific IC₅₀ values for (S)-2-(4-Methylphenyl)propionic acid against COX-1 and COX-2 were not found. The following experimental protocol describes a standard method for determining these values.

In Vitro COX Inhibition Assay

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes.

-

Reagents: COX-1 and COX-2 enzymes, reaction buffer (e.g., Tris-HCl), heme, a fluorometric substrate (e.g., Amplex Red), and arachidonic acid.

-

Procedure: a. In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). b. Add various concentrations of the test compound ((S)-2-(4-Methylphenyl)propionic acid) to the wells. Include a vehicle control (e.g., DMSO). c. Add the fluorometric substrate. d. Initiate the reaction by adding arachidonic acid. e. Incubate at 37°C for a specified time (e.g., 10-20 minutes). f. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar rats (180-220 g).

-

Groups:

-

Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Positive control (e.g., Indomethacin, 10 mg/kg).

-

Test compound groups (various doses of (S)-2-(4-Methylphenyl)propionic acid).

-

-

Procedure: a. Administer the test compound or controls orally or intraperitoneally. b. After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Potential for PPARγ Activity

While no specific data was found for (S)-2-(4-Methylphenyl)propionic acid, some NSAIDs have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which plays a role in inflammation and metabolism. Further investigation into the potential PPARγ activity of this compound could reveal additional mechanisms of action.

Conclusion

(S)-2-(4-Methylphenyl)propionic acid is a chiral compound with potential as an anti-inflammatory agent, consistent with its classification as an arylpropionic acid. This guide has provided detailed protocols for its synthesis, chiral separation, and methods for biological evaluation. While specific quantitative data on its COX inhibitory activity is not currently available in the public domain, the provided experimental procedures offer a clear path for researchers to determine these key parameters. Further investigation into its mechanism of action, including potential interactions with other targets like PPARs, is warranted to fully elucidate its therapeutic potential.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. academicjournals.org [academicjournals.org]

- 3. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-2-(4-Methylphenyl)propionic Acid: An Ibuprofen-Related Compound

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (S)-2-(4-Methylphenyl)propionic acid, a compound belonging to the arylpropionic acid class. While not a commercialized drug itself, its significance lies in its structural relationship to the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, where it is recognized as "Ibuprofen Impurity D"[1]. This guide covers its history within the context of NSAID development, its physicochemical properties, synthesis protocols, and its inferred biological mechanism of action.

Discovery and History: The Context of Arylpropionic Acids

The story of (S)-2-(4-Methylphenyl)propionic acid is intrinsically linked to the development of the 2-arylpropionic acid class of NSAIDs, commonly known as "profens"[2]. This class of drugs represents a major milestone in the management of pain and inflammation[3][4].

The journey began in the 1950s and 1960s with the search for safer and better-tolerated alternatives to aspirin and corticosteroids for treating rheumatoid arthritis. The term "non-steroidal" was introduced around 1960 to distinguish these new drugs from the potent but side-effect-laden corticosteroids[5]. Researchers at Boots Pure Drug Company in the UK, led by Dr. Stewart Adams, screened hundreds of compounds. This extensive research led to the discovery of Ibuprofen, 2-[4-(2-methylpropyl)phenyl]propanoic acid, which was patented in 1961 and approved as a prescription drug in the UK in 1969[6].

Arylpropionic acid derivatives, including Ibuprofen, Naproxen, and Ketoprofen, became cornerstone therapies for pain and inflammation[7]. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation[4][5].

The compound 2-(4-Methylphenyl)propionic acid, also known as α,4-Dimethylphenylacetic acid or p-Methylhydratropic acid, emerged not as a therapeutic candidate but as a known impurity and a reference standard in the manufacturing and quality control of Ibuprofen[1]. Its synthesis and properties are primarily documented in chemical patents and supplier databases[8][9][10]. The "(S)-" designation refers to the specific stereoisomer at the chiral carbon, a critical aspect for many profens, as typically one enantiomer (often the S-enantiomer) possesses the majority of the desired pharmacological activity.

Physicochemical Properties

The quantitative properties of 2-(4-Methylphenyl)propionic acid (racemic and enantiomeric forms) are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-(4-methylphenyl)propanoic acid | [11] |

| Synonyms | (S)-2-(p-Tolyl)propionic acid, Ibuprofen Impurity D | [1][11] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][10][11] |

| Molecular Weight | 164.20 g/mol | [10][11] |

| CAS Number (S-enantiomer) | 124709-72-4 | [11] |

| CAS Number (Racemate) | 938-94-3 | [1][10] |

| Melting Point (Racemate) | 37-42 °C | [1] |

| Appearance | White to Off-White Solid | [1] |

| pKa (Predicted) | 4.44 ± 0.10 | [1] |

Synthesis and Experimental Protocols

Several synthetic routes for 2-(4-methylphenyl)propanoic acid have been described, primarily in patent literature. A common approach involves a multi-step synthesis starting from p-xylene or a Friedel-Crafts reaction using toluene.

Protocol 1: Synthesis from p-Xylene

This method involves a four-step process starting with p-xylene[8].

Experimental Protocol:

-

Chlorination: p-Xylene is chlorinated, typically under UV radiation, to form p-methylbenzyl chloride (Compound I)[8].

-

Cyanation: The resulting p-methylbenzyl chloride is reacted with a cyanide source (e.g., sodium cyanide) to produce p-methylbenzyl cyanide (Compound II)[8].

-

Methylation: p-Methylbenzyl cyanide undergoes methylation at the α-carbon to yield 2-(4-methylphenyl)propionitrile (Compound III)[8].

-

Hydrolysis: The final step is the acid- or base-catalyzed hydrolysis of the nitrile group in Compound III, followed by acidification, to yield the final product, 2-(4-methylphenyl)propionic acid[8].

Protocol 2: Friedel-Crafts Reaction Approach

This alternative route utilizes a Friedel-Crafts reaction between toluene and ethyl 2-chloro-propionate[9].

Experimental Protocol:

-

Friedel-Crafts Reaction: Toluene is reacted with ethyl 2-chloro-propionate in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), at a low temperature (-5 °C to 5 °C). This reaction forms the intermediate, ethyl 2-(4-methylphenyl)propionate[9].

-

Hydrolysis: The resulting ester intermediate is then hydrolyzed using a dilute acid (e.g., 10% HCl) with heating (e.g., 80 °C) to cleave the ester and produce 2-(4-methylphenyl)propionic acid[9]. The product is then isolated from the reaction mixture.

Visualized Workflows and Pathways

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-(4-Methylphenyl)propionic acid starting from p-Xylene, as described in Protocol 1.

Caption: A multi-step synthesis route for 2-(4-Methylphenyl)propionic acid.

Inferred Mechanism of Action: COX Inhibition Pathway

As an arylpropionic acid derivative, (S)-2-(4-Methylphenyl)propionic acid is expected to act as an inhibitor of cyclooxygenase (COX) enzymes. This is the established mechanism for Ibuprofen and other NSAIDs[5]. The diagram below outlines this critical anti-inflammatory pathway.

Caption: The inhibitory effect of NSAIDs on the COX-1 and COX-2 pathways.

References

- 1. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]

- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1 [matrix-fine-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]

- 9. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

- 10. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. (S)-2-(4-Methylphenyl)propionic acid | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of (S)-2-(4-Methylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-2-(4-Methylphenyl)propionic acid, also known as (S)-p-methylhydratropic acid, is a member of the 2-arylpropionic acid family, a prominent class of NSAIDs.[1] Structurally, it is an enantiomer of 2-(4-methylphenyl)propionic acid and is recognized as an impurity in the synthesis of Ibuprofen.[2] The biological activity of arylpropionic acids is predominantly attributed to the (S)-enantiomer, which is responsible for the therapeutic anti-inflammatory effects.[3] This guide delineates the core biological activity, focusing on the molecular mechanism of action, and provides protocols for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-(4-Methylphenyl)propionic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| IUPAC Name | (2S)-2-(4-methylphenyl)propanoic acid | [4] |

| CAS Number | 124709-72-4 | [4] |

| Synonyms | (S)-2-(p-Tolyl)propanoic acid, (S)-p-Methylhydratropic acid | [4] |

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of (S)-2-(4-Methylphenyl)propionic acid, consistent with other arylpropionic acid NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[1][5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[5]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]

By inhibiting COX enzymes, (S)-2-(4-Methylphenyl)propionic acid is expected to reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The (S)-enantiomer of arylpropionic acids is the active inhibitor of COX enzymes.[3]

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for NSAIDs like (S)-2-(4-Methylphenyl)propionic acid.

Downstream Signaling: Prostaglandin E₂ (PGE₂) Pathway

Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation. Upon its synthesis, PGE₂ binds to a family of G-protein coupled receptors (EP1-4), initiating various downstream signaling cascades that contribute to the inflammatory response.

Quantitative Biological Activity Data

While specific experimental data for the inhibition of COX-1 and COX-2 by (S)-2-(4-Methylphenyl)propionic acid are not available in the public literature, Table 2 provides IC₅₀ values for structurally related and commonly studied arylpropionic acid NSAIDs to serve as a benchmark for expected activity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Source |

| Ibuprofen | 13 | 370 | 28.5 | [6] |

| Ketoprofen | 4.8 (COX-2) | - | - | [7] |

| Pelubiprofen | 10.66 | 2.88 | 0.27 | [8] |

Note: The absence of specific data for (S)-2-(4-Methylphenyl)propionic acid highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols

The following section details a representative experimental protocol for an in vitro cyclooxygenase inhibition assay, adapted from methodologies described in the literature.[9] This protocol can be used to determine the IC₅₀ values of test compounds like (S)-2-(4-Methylphenyl)propionic acid against COX-1 and COX-2.

In Vitro COX Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ovine or human COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Test compound ((S)-2-(4-Methylphenyl)propionic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence capabilities

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Tris-HCl buffer.

-

Prepare stock solutions of COX-1 and COX-2 enzymes, arachidonic acid, heme, and L-epinephrine in the assay buffer.

-

Prepare a serial dilution of the test compound in the chosen solvent.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

146 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

2 µL of 100 µM hematin

-

10 µL of 40 mM L-epinephrine

-

20 µL of the appropriate COX enzyme solution (COX-1 or COX-2)

-

-

Include control wells:

-

Negative control: Add 2 µL of solvent instead of the test compound.

-

Positive control: Add a known COX inhibitor (e.g., ibuprofen).

-

-

-

Pre-incubation:

-

Add 2 µL of the test compound dilutions to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Detection:

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

-

Immediately add the fluorometric probe and HRP solution.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion

(S)-2-(4-Methylphenyl)propionic acid, as a member of the arylpropionic acid class of NSAIDs, is presumed to exert its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes. This action leads to a reduction in prostaglandin synthesis, thereby mitigating inflammation, pain, and fever. While direct quantitative data on its inhibitory potency is lacking in the available literature, the provided framework of its mechanism of action, related signaling pathways, and detailed experimental protocols offers a robust foundation for researchers to further investigate and characterize the specific biological activity of this compound. The information presented herein serves as a valuable technical resource for professionals engaged in the discovery and development of novel anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]

- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(4-Methylphenyl)propionic Acid (Dexibuprofen)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Methylphenyl)propionic acid, the pharmacologically active S(+)-enantiomer of ibuprofen known as dexibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of its core mechanism of action, including quantitative data on its inhibitory activity, detailed experimental protocols for relevant assays, and an exploration of potential alternative mechanisms. By presenting this information in a structured and detailed manner, this guide aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action of dexibuprofen is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, dexibuprofen effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[3]

The S(+)-enantiomer is significantly more potent in inhibiting prostaglandin synthesis than the R(-)-enantiomer.[1] In fact, the S-isomer is considered to be 160 times more potent than the R-isomer in in-vitro tests. While the R(-)-enantiomer can be converted to the S(+)-enantiomer in the body, this conversion is not complete and varies among individuals.[4]

Quantitative Data on COX Inhibition

The inhibitory potency of dexibuprofen against COX-1 and COX-2 has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | IC50 (μM) |

| (S)-(+)-Ibuprofen (Dexibuprofen) | COX-1 | 2.1 |

| COX-2 | 1.6 | |

| Racemic Ibuprofen | COX-1 | 12 |

| COX-2 | 80 |

Data sourced from MedChemExpress and indicates that (S)-(+)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2.

Binding Interactions with Cyclooxygenase

The binding of dexibuprofen to the active site of COX enzymes is a critical aspect of its inhibitory function. X-ray crystallography and molecular modeling studies have provided insights into these interactions. The carboxylate group of dexibuprofen forms crucial hydrogen bonds with key amino acid residues within the COX active site, particularly with Arg-120 and Tyr-355.[5][6] These interactions anchor the molecule in the active site, preventing the binding of the natural substrate, arachidonic acid.

The three-dimensional structure of ibuprofen bound to COX-2 reveals that the S-isomer has a higher affinity for the enzyme than the R-isomer.[6] The benzyl and isobutyl groups of dexibuprofen engage in hydrophobic interactions with residues lining the cyclooxygenase channel, further stabilizing the enzyme-inhibitor complex.[6]

Signaling Pathway of Prostaglandin Synthesis Inhibition

The inhibition of COX enzymes by dexibuprofen directly impacts the arachidonic acid signaling cascade, leading to a reduction in the synthesis of various prostaglandins. This pathway is central to the inflammatory response.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the IC50 values of (S)-2-(4-Methylphenyl)propionic acid against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of dexibuprofen on purified ovine COX-1 and human recombinant COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

(S)-2-(4-Methylphenyl)propionic acid (test compound)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of dexibuprofen in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

-

Inhibitor Addition: Add the diluted dexibuprofen solutions to the wells. For control wells, add the solvent alone.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each dexibuprofen concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Properties

The pharmacokinetic profile of dexibuprofen is crucial for understanding its therapeutic efficacy and safety.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of dexibuprofen in healthy adult volunteers.

| Parameter | Value | Conditions |

| Cmax (Maximum Plasma Concentration) | 12.4 µg/mL | Single 200 mg oral dose[7] |

| 22.948 µg/mL | Single 400 mg oral dose[8] | |

| Tmax (Time to Cmax) | 2.1 - 2.2 hours | Single 200 mg and 400 mg oral doses[7] |

| 1.281 hours | Single 400 mg oral dose[8] | |

| AUC0-t (Area Under the Curve) | 49.2 µgh/mL | Single 200 mg oral dose[7] |

| 68.455 µgh/mL | Single 400 mg oral dose[8] | |

| Elimination Half-life (t1/2) | 1.8 - 3.5 hours | -[1] |

| Plasma Protein Binding | >99% | -[4] |

| Bioavailability | High | Well absorbed from the gastrointestinal tract[2] |

Note: Values can vary depending on the formulation and individual patient characteristics.

Potential Alternative Mechanisms of Action

While COX inhibition is the primary mechanism, research suggests that dexibuprofen and its parent compound, ibuprofen, may have other pharmacological effects.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Some studies have indicated that certain NSAIDs, including ibuprofen, can modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9] PPARs are nuclear receptors that play a role in the regulation of inflammation and metabolism. The interaction of ibuprofen with PPARγ has been shown to act as a partial agonist.[9] This interaction could contribute to the anti-inflammatory effects of the drug through a mechanism independent of prostaglandin synthesis inhibition. Further research is needed to fully elucidate the clinical significance of this interaction for dexibuprofen.

Effects on Gene Expression

Studies investigating the effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis have shown that in inflammatory conditions, ibuprofen can upregulate anti-inflammatory factors and downregulate several mediators of inflammation.[10][11] These effects may be mediated by both prostaglandin-dependent and independent pathways, including the modulation of signaling pathways such as integrin, IL-8, ERK/MAPK, and cAMP-mediated signaling.[11]

Conclusion

The core mechanism of action of (S)-2-(4-Methylphenyl)propionic acid (dexibuprofen) is the potent and non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This activity is well-supported by quantitative in vitro data. The binding of dexibuprofen to the active site of COX enzymes has been characterized, highlighting key molecular interactions. While COX inhibition remains the cornerstone of its therapeutic effects, emerging evidence suggests potential alternative mechanisms, including the modulation of PPARs and the regulation of gene expression, which may contribute to its overall pharmacological profile. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore and leverage the therapeutic potential of this important NSAID.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Comparison of the bioavailability of dexibuprofen administered alone or as part of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced oral bioavailability of dexibuprofen by a novel solid self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dexibuprofen.com [dexibuprofen.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 7. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized, crossover study to determine bioequivalence of two brands of dexibuprofen 400 mg tablets in healthy Asian adult male subjects of Indian origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 11. The binding of ibuprofen to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activities of (S)-2-(4-Methylphenyl)propionic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Methylphenyl)propionic acid, a chiral carboxylic acid, and its derivatives belong to the broader class of arylpropionic acids, a well-established group of nonsteroidal anti-inflammatory drugs (NSAIDs). While the anti-inflammatory properties of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes, are widely recognized, emerging research has unveiled a wider spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anticonvulsant, and anti-inflammatory activities of (S)-2-(4-Methylphenyl)propionic acid and its derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action and associated signaling pathways.

Core Biological Activities

The therapeutic potential of (S)-2-(4-Methylphenyl)propionic acid and its derivatives extends beyond their initial application as anti-inflammatory agents. Researchers have actively explored their efficacy in oncology and neurology, revealing promising anticancer and anticonvulsant properties.

Anti-inflammatory and Analgesic Activity

The primary mechanism of anti-inflammatory and analgesic action of arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.[1] Many derivatives show potent inhibitory activity against both COX-1 and COX-2 isoforms.

Anticancer Activity

Several studies have highlighted the potential of arylpropionic acid derivatives as anticancer agents.[2][3] Their mechanisms are multifaceted and can be both COX-dependent and COX-independent. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Anticonvulsant Activity

Arylpropionic acid derivatives have also been investigated for their potential in managing seizures.[4] While the exact mechanisms are still under investigation, they are thought to involve modulation of neuronal excitability.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of (S)-2-(4-Methylphenyl)propionic acid and its derivatives.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 2-(4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | COX-1 | 15.84 | [5] |

| COX-2 | 0.82 | [5] | |

| 2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid | COX-1 | 4.98 | [5] |

| COX-2 | 0.45 | [5] | |

| 2-(4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)propanoic acid | COX-1 | 11.22 | [5] |

| COX-2 | 0.66 | [5] |

Table 2: Anticancer Activity

No specific IC50 values for (S)-2-(4-Methylphenyl)propionic acid or its direct derivatives on cancer cell lines were identified in the provided search results. The available data pertains to other arylpropionic acid derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| Triphenyltin(IV) complex with 3-(4,5-diphenyloxazol-2-yl)propanoic acid | PC-3 (prostate) | 0.211 | [6] |

| HT-29 (colon) | 0.218 | [6] | |

| MCF-7 (breast) | 0.131 | [6] | |

| HepG2 (hepatic) | 0.100 | [6] |

Table 3: Anticonvulsant Activity

No specific ED50 values for (S)-2-(4-Methylphenyl)propionic acid or its direct derivatives were identified in the provided search results. The available data pertains to other anticonvulsant compounds evaluated in the MES test.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| N-(benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione derivative | Mouse (MES test) | 14.90 | [7] |

| 8-alkoxy-4,5-dihydro-[8][9]triazolo[4,3-a]quinoline-l-one derivative | Mouse (MES test) | 17.17 |

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and further investigation of the biological activities of these compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][8][9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24-96 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µl of MTT stock solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µl of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][13]

Principle: An electrical stimulus applied to the brain of a rodent induces a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Procedure:

-

Animal Preparation: Use mice or rats, and pre-screen them for a consistent seizure response to the electrical stimulus.

-

Compound Administration: Administer the test compound, typically intraperitoneally, at various doses to different groups of animals. A control group receives the vehicle.

-

Electrical Stimulation: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 value (the dose that protects 50% of the animals).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[6][14][15][16][17]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Preparation: Use rats or mice and measure the initial paw volume using a plethysmometer.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the effective dose.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of (S)-2-(4-Methylphenyl)propionic acid and its derivatives are attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Action: COX Inhibition

The primary and most well-understood mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX enzymes. This leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Anti-inflammatory Action.

Anticancer Mechanisms: Modulation of MAPK and PI3K/Akt Pathways

Arylpropionic acid derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2][3][4][16][18][19][20][21][22]

The MAPK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[2][3][20][22] Dysregulation of this pathway is a common feature in many cancers. Some arylpropionic acid derivatives may inhibit components of this pathway, leading to cell cycle arrest and apoptosis.

The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation and is often hyperactivated in cancer.[4][16][19][21] Inhibition of this pathway by arylpropionic acid derivatives can lead to the suppression of survival signals and the induction of apoptosis.

Modulation of Cancer Signaling Pathways.

Anticonvulsant Mechanisms

The precise anticonvulsant mechanisms of arylpropionic acid derivatives are not as well-defined as their anti-inflammatory actions. However, the anticonvulsant effects of some NSAIDs like fenoprofen are thought to be mediated through the inhibition of oxidative stress and activation of the Nrf2/HO-1 signaling pathway.[9][14] Additionally, general mechanisms of anticonvulsant drugs include the modulation of voltage-gated ion channels (sodium and calcium), enhancement of GABA-mediated inhibition, and reduction of glutamate-mediated excitation.[13] It is plausible that arylpropionic acid derivatives may act through one or more of these mechanisms to stabilize neuronal membranes and reduce hyperexcitability.

Potential Anticonvulsant Mechanisms.

Conclusion

(S)-2-(4-Methylphenyl)propionic acid and its derivatives represent a versatile class of compounds with a broad range of biological activities. While their anti-inflammatory properties are well-established, their potential as anticancer and anticonvulsant agents is a rapidly evolving area of research. This guide provides a foundational understanding of their multifaceted biological profile, supported by available quantitative data and detailed experimental protocols. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved in their anticancer and anticonvulsant effects, which will be crucial for the development of novel and more effective therapeutic agents based on this chemical scaffold. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing our knowledge in this promising field.

References

- 1. The Anticonvulsant Effect of Nonsteroidal Anti-Inflammatory Drug, Fenoprofen, in Pentylenetetrazole-Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Anticonvulsant Effect of Nonsteroidal Anti‐Inflammatory Drug, Fenoprofen, in Pentylenetetrazole‐Induced Epileptic Rats: Behavioral, Histological, and Biochemical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 17. cymitquimica.com [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(S)-2-(4-Methylphenyl)propionic Acid: A Review of Its Potential Therapeutic Applications

(S)-2-(4-Methylphenyl)propionic acid , a chiral non-steroidal anti-inflammatory drug (NSAID), has been the subject of research interest for its potential therapeutic applications, primarily centered around its anti-inflammatory, analgesic, and potential anticancer properties. This technical guide provides an in-depth overview of the existing research, focusing on its mechanism of action, key experimental findings, and future directions for drug development professionals.

Mechanism of Action and Pharmacological Profile

(S)-2-(4-Methylphenyl)propionic acid, like other profen NSAIDs, is known to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The primary mechanism involves the inhibition of prostaglandin synthesis, which are mediators of inflammation, pain, and fever.

A study on the enzymatic resolution of racemic 2-(4-methylphenyl)propionic acid highlighted the stereospecificity of its biological activity. The (S)-enantiomer is considered the more active form, a common characteristic among profen drugs. This stereoselectivity is crucial for its therapeutic efficacy and for minimizing potential side effects associated with the less active (R)-enantiomer.

Preclinical Data and Potential Therapeutic Uses

While extensive clinical data on (S)-2-(4-Methylphenyl)propionic acid is limited, preclinical studies and research on structurally similar compounds suggest several potential therapeutic avenues.

The primary and most established application is in the management of pain and inflammation. Its efficacy is attributed to its COX inhibitory activity.

Emerging research has explored the potential of some NSAIDs in cancer chemoprevention and therapy. The mechanisms are thought to involve both COX-dependent and COX-independent pathways. For instance, some NSAIDs can induce apoptosis and inhibit angiogenesis. While specific studies on the anticancer effects of (S)-2-(4-Methylphenyl)propionic acid are not widely published, its structural similarity to other profens that have demonstrated such properties warrants further investigation.

A key area of interest is its potential role in modulating signaling pathways involved in cancer progression.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments cited in the literature.

Table 1: Summary of Experimental Protocols

| Experiment | Methodology |

| Enzymatic Resolution of Racemic 2-(4-Methylphenyl)propionic Acid | The resolution is typically achieved using a lipase-catalyzed esterification reaction. Racemic 2-(4-methylphenyl)propionic acid is reacted with an alcohol (e.g., butanol) in the presence of a lipase (e.g., from Candida rugosa) in an organic solvent (e.g., hexane). The enzyme selectively esterifies one enantiomer (typically the R-enantiomer), allowing for the separation of the unreacted (S)-enantiomer. The enantiomeric excess of the product and the unreacted substrate is determined by chiral high-performance liquid chromatography (HPLC). |

| In Vitro COX Inhibition Assay | The inhibitory activity of (S)-2-(4-Methylphenyl)propionic acid against COX-1 and COX-2 can be determined using commercially available assay kits. The assay measures the peroxidase activity of the COX enzyme. The compound is incubated with the enzyme and a substrate (e.g., arachidonic acid). The formation of prostaglandin G2 is coupled to the oxidation of a chromogenic substrate, and the absorbance is measured spectrophotometrically. IC50 values are then calculated to determine the potency of inhibition. |

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the study of (S)-2-(4-Methylphenyl)propionic acid, the following diagrams are provided.

Caption: Workflow for the enzymatic resolution of racemic 2-(4-methylphenyl)propionic acid.

Caption: Simplified signaling pathway of COX inhibition by (S)-2-(4-Methylphenyl)propionic acid.

Future Directions and Conclusion

(S)-2-(4-Methylphenyl)propionic acid represents a promising scaffold for the development of novel therapeutics. While its anti-inflammatory and analgesic properties are anticipated based on its structure, further research is imperative to fully elucidate its pharmacological profile and therapeutic potential. Key areas for future investigation include:

-

Comprehensive Preclinical Efficacy and Safety Studies: In-depth in vivo studies are needed to establish the efficacy and safety profile of the compound for various inflammatory conditions.

-

Exploration of Anticancer Activity: Rigorous investigation into its potential anticancer effects, including the elucidation of the underlying COX-dependent and independent mechanisms, is warranted.

-

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are essential for dosage and formulation development.

-

Lead Optimization: Medicinal chemistry efforts could focus on modifying the structure to enhance potency, selectivity, and pharmacokinetic properties.

A Technical Guide to Aryl Propionic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of aryl propionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). It covers their mechanism of action, quantitative data on key compounds, experimental protocols for their evaluation, and the structural basis for their activity, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives, commonly known as "profens," are a major class of NSAIDs characterized by a 2-arylpropionic acid chemical scaffold.[1] This class includes some of the most widely used anti-inflammatory, analgesic, and antipyretic drugs in the world, such as Ibuprofen, Naproxen, and Ketoprofen.[2][3] Their therapeutic effects stem primarily from the inhibition of prostaglandin synthesis.[4] While highly effective, their use can be associated with gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[5] A key structural feature of most profens is a chiral center at the alpha-position of the propionic acid moiety, with the (S)-enantiomer typically being the more pharmacologically active form.[6]

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins and other pro-inflammatory mediators.[5]

-

COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]

By blocking the active site of these enzymes, profens prevent the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever.[5] Most traditional profens are non-selective and inhibit both COX-1 and COX-2.[3] This dual inhibition is responsible for both their therapeutic effects (mainly via COX-2 inhibition) and their principal side effects, like gastrointestinal irritation (via COX-1 inhibition).[3][5]

Quantitative Data for Key Derivatives

The potency and selectivity of aryl propionic acid derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is often used to express the selectivity of a compound for COX-2.[8] It is important to note that IC50 values can vary based on the specific assay conditions (e.g., purified enzyme vs. whole blood assays).

| Compound | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Selectivity Ratio |

| Ibuprofen | 13 µM[9] | 370 µM[9] | 0.04 |

| Naproxen | 8.7 µM[9] | 5.2 µM[9] | 1.67 |

| (S)-Ketoprofen | ~2 nM[10][11] | ~26.5 nM[10][11] | ~0.075 |

| Flurbiprofen | 0.1 µM[2][12] | 0.4 µM[2][12] | 0.25 |

| (Note: Data is compiled from multiple sources and assay conditions may differ. The selectivity ratio is calculated from the provided IC50 values and serves as an estimate.) |

Experimental Protocols: In Vitro COX Inhibition Assay

Evaluating the inhibitory activity of aryl propionic acid derivatives is a critical step in their development. The following is a generalized protocol for a colorimetric in vitro COX inhibition assay, a common method for determining COX-1 and COX-2 inhibition.

Objective: To determine the IC50 value of a test compound (aryl propionic acid derivative) against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Tris-HCl buffer (pH 8.0)

-

Hematin (cofactor)

-

Arachidonic Acid (substrate)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Microplate reader

Methodology:

-

Preparation: A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).

-

Inhibitor Incubation: The test compound is added to the wells at various concentrations. A control well receives only the solvent. The plate is pre-incubated for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. Simultaneously, the colorimetric probe TMPD is added.

-

Measurement: The peroxidase activity of COX converts TMPD into a colored product. The absorbance of this product is measured over time using a microplate reader at a specific wavelength (e.g., 590 nm).

-

Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR)

The pharmacological activity of aryl propionic acid derivatives is governed by their chemical structure. The core scaffold can be divided into three key regions that influence potency and selectivity.

-

Propionic Acid Moiety: The carboxylic acid group is crucial for activity, as it typically forms a key salt bridge interaction with a conserved arginine residue (Arg-120) in the active site of both COX-1 and COX-2. The chiral center at the alpha-carbon is also critical; the (S)-enantiomer is generally much more potent than the (R)-enantiomer.[6]

-

Central Aryl Moiety: This aromatic ring system (e.g., a phenyl or naphthyl group) provides a hydrophobic anchor within the enzyme's active site.

-

Hydrophobic 'R' Group: An additional hydrophobic group attached to the aryl moiety (e.g., the isobutyl group in ibuprofen) occupies a hydrophobic pocket in the enzyme, further enhancing binding affinity.

Modifications to these regions are a primary focus of medicinal chemistry efforts to optimize potency, improve the selectivity profile (favoring COX-2 over COX-1 to reduce side effects), and enhance pharmacokinetic properties.

Conclusion and Future Directions

Aryl propionic acid derivatives remain a vital class of therapeutic agents for managing pain and inflammation. Their well-understood mechanism of action, centered on COX inhibition, has made them a paradigm for anti-inflammatory drug design. While highly effective, the primary challenge remains the mitigation of mechanism-based side effects, particularly gastrointestinal toxicity, which is linked to COX-1 inhibition.

Future research in this area continues to focus on developing derivatives with higher COX-2 selectivity to improve safety profiles. Furthermore, novel strategies, such as creating nitric oxide-donating derivatives or dual COX/LOX (lipoxygenase) inhibitors, are being explored to develop next-generation anti-inflammatory agents with enhanced efficacy and reduced toxicity. The foundational knowledge of the structure-activity relationships of profens continues to guide these innovative approaches in modern drug discovery.

References

- 1. Flurbiprofen | CAS 5104-49-4 | Tocris Bioscience [tocris.com]

- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 3. brieflands.com [brieflands.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ajmc.com [ajmc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. adooq.com [adooq.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-(4-Methylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Methylphenyl)propionic acid, a member of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule where the (S)-enantiomer possesses the majority of the pharmacological activity.[1][2][3] The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins.[1] The stereospecificity of this interaction, with the (S)-enantiomer being significantly more potent, necessitates the development of efficient enantioselective synthetic methods for the production of optically pure (S)-2-(4-Methylphenyl)propionic acid for research and pharmaceutical applications.[2][4]

This document provides detailed application notes and protocols for the synthesis of (S)-2-(4-Methylphenyl)propionic acid, focusing on established and effective methodologies.

Synthetic Strategies Overview

Several key strategies have been successfully employed for the enantioselective synthesis of (S)-2-arylpropionic acids. These can be broadly categorized as:

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to directly produce the desired (S)-enantiomer with high enantiomeric excess.[5]

-

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the desired enantiomer. Enzymatic resolutions are a common and effective form of kinetic resolution.[4]

-

Chiral Resolution: This classical technique involves the separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.[5]

This document will focus on providing a detailed protocol for a common laboratory-scale asymmetric synthesis approach and an enzymatic kinetic resolution method.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Advantages | Disadvantages | Reference |

| Asymmetric Alkylation using Chiral Auxiliary | (4S)-4-(1-methylethyl)-2-oxazolidinone, LDA, Methyl Iodide | ~87% (alkylation step) | >78% (diastereomeric excess) | High stereoselectivity, well-established methodology. | Requires attachment and removal of the chiral auxiliary, multi-step process. | [6] |

| Asymmetric Hydrovinylation of Vinyl Arenes | Nickel catalyst, Chiral phosphoramidite ligand | >97% | >97% | Excellent yields and enantioselectivities, atom-economical. | Requires specialized ligands and catalysts. | [1] |

| Enzymatic Kinetic Resolution | Candida rugosa lipase, Racemic ester of the acid | ~35-50% (for the (S)-acid) | >95% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for the desired enantiomer is 50%, requires separation of product from unreacted starting material. | [2][7] |

| Dynamic Kinetic Resolution (DKR) | Chiral catalyst | >90% | >88% | Overcomes the 50% yield limitation of traditional kinetic resolution. | Can require complex catalyst systems and optimization. | [8][9] |

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Alkylation of a Chiral Auxiliary

This protocol is based on the well-established Evans' asymmetric alkylation methodology, adapted for the synthesis of (S)-2-(4-Methylphenyl)propionic acid.

Step 1: Synthesis of the N-acyloxazolidinone

-

Reaction Setup: To a solution of (4S)-4-(1-methylethyl)-2-oxazolidinone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise at -78 °C.

-

Acylation: After stirring for 30 minutes, add a solution of 4-methylphenylacetyl chloride in anhydrous THF dropwise.

-